![molecular formula C27H22BrN3O2S B2686059 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034491-11-5](/img/structure/B2686059.png)
2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups such as bromobenzyl, methoxybenzyl, and phenyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2-aminopyrimidine and an appropriate diketone can be cyclized using a strong acid or base catalyst.
Introduction of the Bromobenzyl Group: This can be achieved through nucleophilic substitution reactions where a bromobenzyl halide reacts with a thiol group attached to the pyrrolo[3,2-d]pyrimidine core.
Attachment of the Methoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction where the methoxybenzyl group is introduced using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of the Phenyl Group: The phenyl group can be introduced through a variety of methods, including Suzuki coupling reactions, where a phenylboronic acid reacts with a halogenated pyrrolo[3,2-d]pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products may include 4-benzylthio derivatives.
Substitution: Products vary depending on the nucleophile used, such as 4-aminobenzylthio derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil against hepatocellular carcinoma (Huh-7) and breast cancer (MCF-7) cell lines .
Anti-inflammatory Properties
The compound's potential as a COX-II inhibitor has also been explored. Research indicates that compounds with similar scaffolds can selectively inhibit COX-II, leading to reduced inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that This compound might possess similar anti-inflammatory properties.
Case Study 1: Anticancer Evaluation
A study investigating a series of pyrrolo[3,2-d]pyrimidine derivatives found that specific substitutions significantly enhanced their anticancer activity against MCF-7 cells. The compound's structure was optimized to improve interaction with target proteins involved in cancer proliferation pathways .
Case Study 2: COX-II Inhibition
In another study focusing on anti-inflammatory agents, several compounds were synthesized and screened for their COX-II inhibitory activity. Those with structural similarities to This compound exhibited promising results, demonstrating lower IC50 values than established COX-II inhibitors .
Wirkmechanismus
The mechanism of action of 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 2-((4-methylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
The compound 2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 2034491-11-5) is a pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews its biological activity based on recent research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H22BrN3O2S with a molecular weight of 532.5 g/mol . The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C27H22BrN3O2S |
Molecular Weight | 532.5 g/mol |
CAS Number | 2034491-11-5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met (a receptor tyrosine kinase). These pathways are crucial in tumor growth and metastasis. The compound forms hydrogen bonds with critical residues in the active sites of these kinases, disrupting their function and leading to reduced cell proliferation.
Antiproliferative Effects
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, a related study reported the following IC50 values for various compounds:
Compound | IC50 (µM) |
---|---|
2a | 27.030 ± 1.43 |
3e | 3.403 ± 0.18 |
2b | 8.808 ± 0.47 |
Cabozantinib (reference) | 16.350 ± 0.86 |
Notably, compounds 3a , 3c , and 3d showed superior cytotoxicity compared to the reference drug cabozantinib, indicating that structural modifications can enhance biological activity significantly .
Kinase Inhibition
The compound has been shown to inhibit VEGFR-2 and c-Met with promising potency. The binding interactions include hydrogen bonds with pivotal amino acids within the kinase domains, which are essential for their activation and signaling pathways involved in angiogenesis and tumor growth .
Case Studies
- In Vitro Studies : An evaluation of the compound's effects on human cancer cell lines revealed a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations as low as 1 µM .
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to the ATP-binding site of VEGFR-2 and c-Met, suggesting a strong potential for therapeutic applications in oncology .
Toxicity and Safety Profile
Preliminary toxicity studies suggest that the compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. Histopathological assessments indicated no inflammatory or cytotoxic changes in vital organs .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O2S/c1-33-22-13-9-18(10-14-22)16-31-26(32)25-24(23(15-29-25)20-5-3-2-4-6-20)30-27(31)34-17-19-7-11-21(28)12-8-19/h2-15,29H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNKCVKXWQJVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.